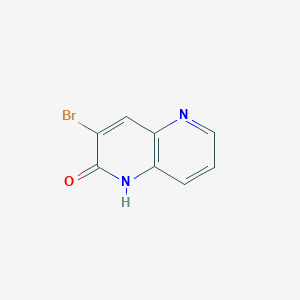

3-Bromo-1,5-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality 3-Bromo-1,5-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,5-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLOOTZBCRCOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704542 | |

| Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859986-64-4 | |

| Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Optimization of 1,5-Naphthyridine Derivatives

Executive Summary

The 1,5-naphthyridine scaffold (1,5-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, offering a distinct bioisosteric alternative to quinolines and isoquinolines. Its utility spans from ALK5 inhibitors to HIV-1 integrase antagonists and antiparasitic agents .

However, the scaffold presents unique physicochemical challenges—specifically regarding basicity and aqueous solubility—that often lead to attrition in early discovery phases. This guide moves beyond standard textbook definitions to provide a mechanistic understanding of the scaffold's properties, coupled with validated protocols for synthesis and physicochemical profiling.

Part 1: Structural & Electronic Fundamentals

To optimize a 1,5-naphthyridine derivative, one must first master its electronic landscape. Unlike naphthalene, the introduction of nitrogen atoms at the 1 and 5 positions creates a strong permanent dipole and alters the electrostatic potential surface significantly.

Electronic Architecture & Basicity

The molecule possesses

-

Basicity (pKa): The parent 1,5-naphthyridine has a pKa of approximately 2.91 .

-

Mechanistic Insight: It is significantly less basic than pyridine (pKa ~5.2) or isoquinoline (pKa ~5.4). This is due to the inductive electron-withdrawing effect of the second nitrogen atom across the ring system.

-

Drug Design Implication: To improve solubility in acidic media (stomach pH), substituents that donate electron density (e.g., -NH2, -OMe) at positions 2 or 4 are often required to raise the pKa to a physiologically relevant range (4.0–6.0).

-

Lipophilicity (LogP/LogD)

-

LogP (Octanol/Water): ~2.61.[1]

-

LogD (pH 7.4): Remains close to LogP due to the low pKa (molecule is neutral at physiological pH).

-

Pi-Stacking: The electron-deficient nature of the ring system (due to two electronegative nitrogens) makes 1,5-naphthyridines excellent candidates for

-

Reactivity Profile

The 1,5-naphthyridine ring is deactivated towards electrophilic substitution but highly activated towards nucleophilic attack , particularly at positions 2, 4, 6, and 8 .

-

Electrophilic Attack: Difficult. Occurs at C3/C7 only under forcing conditions.

-

Nucleophilic Attack: Facile at C2/C4. This is the primary vector for derivatization (e.g., displacing a halogen with an amine).

Part 2: Synthetic Strategy & Functionalization[2][3][4]

We utilize the Gould-Jacobs reaction followed by chlorination and nucleophilic displacement. This route is robust, scalable, and allows for late-stage diversification at the 4-position, which is critical for modulating biological activity.

Synthesis Workflow Visualization

Caption: Figure 1. Modular synthesis pathway for 4-substituted 1,5-naphthyridine derivatives via the Gould-Jacobs protocol.

Detailed Protocol: Synthesis of 4-Amino-1,5-Naphthyridine Derivatives

Objective: Synthesize a library of 4-amino substituted derivatives to probe Structure-Activity Relationships (SAR).

Step 1: The Gould-Jacobs Cyclization

-

Condensation: Mix 3-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) in ethanol. Reflux for 4 hours. Concentrate to yield the enamine.

-

Cyclization: Add the enamine dropwise to boiling diphenyl ether (250°C). Critical: High temperature is required to overcome the activation energy of the electrocyclic ring closure.

-

Isolation: Cool to RT. Dilute with hexane. The 4-hydroxy-1,5-naphthyridine-3-carboxylate ester precipitates.[2] Filter and wash.[2]

Step 2: Chlorination (The Activation)

-

Suspend the 4-hydroxy intermediate in neat POCl

. -

Reflux for 2 hours. The solution will turn clear/dark.

-

Safety: Quench slowly into ice-water containing NH

OH. Extract with DCM. This yields the 4-chloro derivative.

Step 3: Nucleophilic Displacement (

-

Dissolve 4-chloro-1,5-naphthyridine in ethanol or DMF.

-

Add the desired amine (e.g., morpholine, piperazine) (2.0 eq).

-

Heat to 80°C for 4–12 hours.

-

Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH).

Part 3: Physicochemical Characterization Protocols

Once synthesized, the derivative must be profiled. We prioritize pKa and Solubility as they dictate the formulation strategy.

Data Summary Table: Key Properties

| Property | Value (Parent) | Optimization Target | Method of Adjustment |

| pKa (BH+) | 2.91 | 4.5 – 6.5 | Introduce e- donating groups (-NH2, -OMe) at C2/C4. |

| LogP | 2.61 | 1.5 – 3.5 | Add polar heterocycles (morpholine) to lower LogP. |

| H-Bond Acceptors | 2 | 3 – 5 | Inherent to scaffold; add side chains. |

| H-Bond Donors | 0 | 1 – 2 | Essential for solubility; add amide/amine linkers. |

| Fluorescence | Weak | High Quantum Yield | Rigidify structure; extend conjugation at C2. |

Protocol: Potentiometric pKa Determination

Rationale: Standard UV methods fail if the compound lacks a distinct chromophore shift upon protonation. Potentiometry is the "Gold Standard."

Materials:

-

Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).

-

0.1 M HCl and 0.1 M KOH (standardized).

-

Ionic Strength Adjuster (0.15 M KCl).

Procedure:

-

Dissolution: Dissolve 1–2 mg of the 1,5-naphthyridine derivative in 10 mL of water.

-

Troubleshooting: If insoluble, use a co-solvent method (Water/Methanol ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

-

Acidification: Lower pH to ~1.8 using 0.1 M HCl to fully protonate the nitrogens.

-

Titration: Titrate with 0.1 M KOH until pH reaches ~11.0.

-

Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa.

-

Expectation: Look for a single inflection for mono-amino derivatives. If poly-amino, ensure resolution between the ring nitrogen pKa (low) and the substituent amine pKa (high).

-

Protocol: Thermodynamic Solubility (Shake-Flask)

-

Add excess solid compound to pH 7.4 phosphate buffer.

-

Incubate at 25°C with constant agitation for 24 hours.

-

Filter through a 0.45 µm PVDF membrane.

-

Quantify filtrate concentration via HPLC-UV against a standard curve.

Part 4: Spectroscopic & Biological Logic

Fluorescence as a Tool

Recent literature highlights 1,5-naphthyridines as effective fluorophores, particularly when rigidified. They exhibit large Stokes shifts, making them excellent candidates for "Turn-On" DNA/RNA probes .[3]

-

Mechanism: Intercalation into the DNA helix isolates the naphthyridine from solvent quenching, resulting in fluorescence enhancement.

-

Wavelengths: Absorption typically ~300-350 nm; Emission ~400-500 nm (highly dependent on substituents).

Optimization Logic Workflow

Caption: Figure 2. Iterative optimization loop for tuning physicochemical properties of naphthyridine derivatives.

References

-

Brown, D. J. (2000). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. Wiley.

-

Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews.

-

Malancona, S., et al. (2004). 1,5-Naphthyridine derivatives as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Sato, Y., et al. (2007).[4] Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex. Nucleic Acids Research.

-

Ma, H., et al. (2025).[3] Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine.

Sources

Tautomerism of 3-Bromo-1,5-naphthyridin-2(1H)-one vs lactim forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Tautomerism of 3-Bromo-1,5-naphthyridin-2(1H)-one: A Comprehensive Analysis of the Lactam-Lactim Equilibrium

Abstract

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity and physicochemical properties of these molecules, including absorption, distribution, metabolism, and excretion (ADME), are profoundly influenced by their tautomeric state.[2] This guide provides an in-depth technical analysis of the lactam-lactim tautomerism of 3-bromo-1,5-naphthyridin-2(1H)-one. We will explore the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications for drug discovery and development. The protocols described herein are designed as self-validating systems to ensure unambiguous determination of the dominant tautomeric form under various conditions.

The Central Role of Tautomerism in Heterocyclic Chemistry

Lactam-lactim tautomerism is a specific form of prototropic tautomerism involving the migration of a proton between a nitrogen and an oxygen atom within a heterocyclic system.[3][4] In the context of 3-bromo-1,5-naphthyridin-2(1H)-one, this equilibrium exists between the amide (lactam) form and the imidic acid (lactim) form.

Figure 1: The lactam-lactim tautomeric equilibrium of 3-bromo-1,5-naphthyridin-2(1H)-one.

The position of this equilibrium is not fixed; it is a dynamic process influenced by a multitude of factors. For drug development professionals, assuming a single structure can be misleading, as the biologically active tautomer may not be the most stable form in the solid state or the formulation solvent.[2] Understanding and controlling this equilibrium is therefore paramount.

Fundamental Factors Governing the Equilibrium

The preference for the lactam or lactim tautomer is dictated by its relative thermodynamic stability, which is highly sensitive to the molecular environment.

-

Solvent Polarity: This is one of the most critical factors. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar lactam tautomer.[5][6] Conversely, non-polar solvents favor the less polar lactim form.[5] The lactam's greater dipole moment leads to stronger dipole-dipole interactions with polar solvent molecules.

-

Substituent Effects: The electronic nature of substituents on the heterocyclic ring can shift the equilibrium. The bromine atom at the C3 position in our target molecule is an electron-withdrawing group. By analogy with substituted 2-pyridones, electron-withdrawing substituents can favor the lactim tautomer.[6][7] Computational studies on related systems confirm that substituents significantly influence tautomeric preference.[8]

-

pH and Ionization: The acidic or basic nature of the medium can dramatically alter the tautomeric landscape. The pKa values of the N-H proton in the lactam and the O-H proton in the lactim are different, leading to pH-dependent populations of ionized species which can drive the equilibrium.[7]

-

Temperature: The tautomeric equilibrium constant is temperature-dependent. Studies on similar systems have shown that increasing the temperature can shift the equilibrium, often favoring the lactim form.[6][9]

-

Aggregation and Dimerization: In non-polar solvents or in the solid state, 2-pyridone and its derivatives are known to form hydrogen-bonded dimers.[5] This dimerization strongly favors the lactam tautomer. The equilibrium in solution is often a complex interplay between monomer-dimer equilibrium and tautomeric equilibrium.[10]

A Validated Experimental Workflow for Tautomer Characterization

To authoritatively determine the tautomeric state of 3-bromo-1,5-naphthyridin-2(1H)-one, a multi-pronged approach combining spectroscopy and synthesis of control compounds is essential. This workflow ensures that spectral assignments are unambiguous.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Synthesis of\n3-Bromo-1,5-naphthyridin-2(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Synthesis of Locked N-Methyl Analog\n(Lactam Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Synthesis of Locked O-Methyl Analog\n(Lactim Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Spectroscopic Analysis\n(NMR, IR, UV-Vis)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Comparative Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Determination of Predominant Tautomer\nand Equilibrium Position", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> D [label="Characterize Target"]; B -> D [label="Establish Lactam Signature"]; C -> D [label="Establish Lactim Signature"]; D -> E [label="Collect Spectra"]; E -> F [label="Assign & Quantify"]; }

Figure 2: A self-validating experimental workflow for tautomer determination.

Synthesis of "Locked" Tautomer Controls

The cornerstone of this workflow is the synthesis of N-methyl and O-methyl analogs. These compounds are "locked" into the lactam and lactim forms, respectively, as they cannot interconvert. Their spectra provide the ground truth for identifying the tautomers in the equilibrium mixture.[10][11]

Protocol 3.1.1: Synthesis of N-Methyl Lactam Control

-

Dissolve: Suspend 3-bromo-1,5-naphthyridin-2(1H)-one (1 eq.) in a suitable aprotic solvent like DMF or acetonitrile.

-

Deprotonate: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.). The choice of a carbonate base often favors N-alkylation over O-alkylation.

-

Alkylate: Add methyl iodide (CH₃I, 1.2 eq.) dropwise at room temperature.

-

React: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Isolate: Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify: Purify the crude product by column chromatography to yield the N-methylated derivative.

Protocol 3.1.2: Synthesis of O-Methyl Lactim Control

-

Dissolve: Suspend 3-bromo-1,5-naphthyridin-2(1H)-one (1 eq.) in a suitable solvent.

-

Select Reagent: Use a reagent known to favor O-alkylation. A classic choice is reacting the substrate with silver carbonate (Ag₂CO₃, 1.5 eq.) and methyl iodide (CH₃I, 1.2 eq.) in a solvent like chloroform or toluene.[10] The silver salt enhances the nucleophilicity of the oxygen atom.

-

React: Stir the mixture, often with gentle heating (40-60 °C), for 12-24 hours. Protect from light due to the light sensitivity of silver salts.

-

Isolate & Purify: Filter off the silver salts, concentrate the filtrate, and purify the residue by column chromatography to obtain the O-methylated product.

Spectroscopic Characterization

With the target compound and locked controls in hand, a suite of spectroscopic techniques can be employed. The key is to run all compounds under identical solvent and concentration conditions for valid comparison.

3.2.1 UV-Vis Spectroscopy

-

Principle: The lactam and lactim tautomers possess different chromophoric systems. The lactam form typically has a C=O group conjugated within the aromatic system, while the lactim form has a 2-hydroxypyridine-like structure. This leads to distinct absorption maxima (λ_max).[10]

-

Methodology:

-

Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the target compound and the N- and O-methyl controls in the solvent of interest (e.g., cyclohexane, acetonitrile, methanol, water).

-

Acquire the UV-Vis spectrum for each from 200-400 nm.

-

Compare the spectrum of the target compound to the controls. The λ_max of the target will indicate the predominant tautomer. The presence of two distinct bands or a shoulder can indicate a mixture of tautomers.[11]

-

3.2.2 Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is highly effective for identifying key functional groups that differentiate the tautomers. The lactam shows a strong carbonyl (C=O) stretching vibration, while the lactim lacks this and instead shows O-H and C=N stretching frequencies.[5][6]

-

Methodology:

-

Acquire IR spectra of the solid samples (e.g., KBr pellet or ATR).

-

For solution studies, use a suitable IR-transparent solvent and a solution cell.

-

Compare the spectra, focusing on the characteristic regions outlined in Table 1. The presence of a strong C=O band is a definitive marker for the lactam form.

-

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR provide detailed structural information. Key differences include the presence of a broad N-H signal in the lactam versus a sharp O-H signal in the lactim (in some solvents), and most definitively, the ¹³C chemical shift of the carbonyl carbon.

-

Methodology:

-

Dissolve the target and control compounds in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹³C spectrum, locate the signal for C2. The lactam will exhibit a signal in the characteristic carbonyl region (~160-170 ppm), while the lactim will show a C-O signal at a significantly different, higher-field chemical shift.

-

| Technique | Lactam Form Signature | Lactim Form Signature | Reference |

| IR Spectroscopy | Strong C=O stretch (approx. 1650-1690 cm⁻¹) | O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretch | [5][6] |

| ¹³C NMR | C2 signal (C=O) at ~160-170 ppm | C2 signal (C-OH) at ~145-155 ppm | [12] |

| UV-Vis | Distinct λ_max (e.g., ~330 nm in CHCl₃ for pyridones) | Distinct λ_max (e.g., ~300 nm in CHCl₃ for pyridones) | [10] |

| Table 1: Representative Spectroscopic Data for Differentiating Lactam and Lactim Tautomers. |

Computational Modeling: A Predictive and Complementary Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of tautomers. These calculations can guide experimental design and help interpret complex spectroscopic data.[8][13]

// Nodes A [label="Construct 3D Models\nof Lactam and Lactim Tautomers", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Geometry Optimization\n(e.g., B3LYP/6-31G* level of theory)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Incorporate Solvent Effects\n(e.g., PCM model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Calculate Relative Energies\n(ΔG = G_lactim - G_lactam)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Predict Predominant Tautomer\n(Lower energy form is more stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Figure 3: A typical workflow for the computational analysis of tautomer stability.

Protocol 4.1: DFT Calculation of Relative Stabilities

-

Structure Building: Build the 3D structures of both the lactam and lactim tautomers of 3-bromo-1,5-naphthyridin-2(1H)-one using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13] This should be done for both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in each environment (gas phase and specific solvents). The tautomer with the lower free energy is predicted to be the more stable and thus the predominant species.

Implications in Drug Discovery and Development

The tautomeric state of a drug candidate like 3-bromo-1,5-naphthyridin-2(1H)-one is not an academic curiosity; it has profound real-world consequences.

-

Drug-Target Interactions: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and charge distributions. The lactam has a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim has a donor (O-H) and an acceptor (ring nitrogen). Only one of these may fit correctly into the active site of a target protein, making tautomerism a key determinant of biological activity.[2]

-

Pharmacokinetics (ADME):

-

Lipophilicity (LogP): Tautomers can have significantly different polarities and thus different octanol/water partition coefficients (LogP). This affects a drug's ability to cross cell membranes.[7]

-

Metabolism: The metabolic fate of a drug can depend on the available tautomer. One form might be susceptible to a specific cytochrome P450 enzyme while the other is not.[2]

-

-

Intellectual Property: Patent claims must be carefully drafted to cover all relevant tautomeric forms of a compound to ensure comprehensive protection.

Conclusion

The tautomeric equilibrium of 3-bromo-1,5-naphthyridin-2(1H)-one is a complex interplay of structural and environmental factors. A definitive characterization cannot rely on a single technique. The integrated, self-validating workflow presented in this guide—combining the synthesis of locked control compounds with comparative spectroscopic analysis (NMR, IR, UV-Vis) and supported by predictive computational modeling—provides a robust framework for researchers. By rigorously determining the predominant tautomeric forms in relevant environments (from non-polar solvents to aqueous media), scientists and drug developers can make more informed decisions, leading to the design of safer, more effective therapeutics.

References

- Carunchio, V., Girelli, A. M., & Messina, A. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Journal of Pharmaceutical and Biomedical Analysis.

- Guez, D., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2.

- Becerra, D., et al. (2022). Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective N- and O-alkylation pathways.

- Kottke, T., et al. (2012). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. European Journal of Organic Chemistry.

-

Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia. [Link]

-

Peng, C. S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. [Link]

-

Yokoo, H., et al. (2023). Structures of 1,5‐naphthyridin‐2(1H)‐one derivatives. ResearchGate. [Link]

-

Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]

-

askIITians. (2025). What is Lactam Lactim Tautomerism?. askIITians. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. [Link]

-

Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences. [Link]

-

Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2014). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. [Link]

-

Oxford Reference. (n.d.). Lactam-lactim tautomerism. Oxford Reference. [Link]

-

Alonso, C., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

-

Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

Elguero, J., et al. (2002). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. New Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. [Link]

-

Pomorski, J., & den Hertog, H. J. (1973). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. ResearchGate. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives. ResearchGate. [Link]

-

Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

Grasel, F. S., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Ivanova, Y. B., et al. (2021). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Russian Journal of General Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 12. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Structure of 2-nitro-2’-hydroxy-5’-methylazobenzene: Theoretical and spectroscopic study | Fedorova | Fine Chemical Technologies [finechem-mirea.ru]

Technical Guide: Hydrogen Bonding Potential of the 3-Bromo-1,5-naphthyridin-2(1H)-one Scaffold

Executive Summary: The Dual-Face Pharmacophore[1]

The 3-Bromo-1,5-naphthyridin-2(1H)-one scaffold represents a high-value "privileged structure" in fragment-based drug discovery (FBDD).[1] Unlike its more common 1,8-naphthyridine cousins, which are often utilized for their coplanar donor-acceptor (DA) motifs in DNA intercalation, the 1,5-isomer offers a unique "Dual-Face" hydrogen bonding topology .

This guide dissects the physicochemical behavior of this scaffold, focusing on the critical role of the C3-Bromine substituent. Far from being merely a synthetic handle for cross-coupling, the bromine atom actively modulates the acidity of the N1-proton (donor strength) and introduces a halogen-bonding vector (

Structural Dynamics & Tautomeric Equilibrium[2]

To utilize this scaffold effectively, one must first control its tautomeric state.[1] The molecule exists in an equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms.

The Dominance of the Lactam

In the solid state and polar solvents (DMSO, H₂O), the lactam form predominates . This is driven by the resonance stabilization of the amide-like linkage.[1]

-

Lactam (Functional Form): Presents a Hydrogen Bond Donor (HBD) at N1 and a Hydrogen Bond Acceptor (HBA) at C2.

-

Lactim (Minor Form): Presents a donor at O-H and acceptor at N1.

Impact of C3-Bromine: The electronegative bromine at position 3 exerts a strong inductive effect ($ -I $) on the ring system.[1] This withdraws electron density from the N1-C2 amide bond, increasing the acidity of the N1 proton .

-

Result: The 3-bromo derivative is a stronger H-bond donor than the unsubstituted parent scaffold.[1]

Visualization: Tautomeric Logic & Sites

Figure 1: Tautomeric equilibrium and the modulation of donor/acceptor sites by the C3-Bromine substituent.

The Hydrogen Bonding Pharmacophore

The 3-bromo-1,5-naphthyridin-2(1H)-one scaffold presents a specific D-A-A (Donor-Acceptor-Acceptor) motif distributed across two distinct vectors.[1]

Vector A: The Hinge-Binding Motif (N1 / C2)

This vector mimics the classic pyridone binding mode seen in many kinase inhibitors.[1]

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the target protein (e.g., the hinge region of a kinase).

-

C2=O (Acceptor): Accepts a hydrogen bond from the backbone NH of the target.[1]

-

Binding Constant (

): The presence of Bromine enhances the

Vector B: The Distal Acceptor (N5)

Unlike 1,8-naphthyridines, where the nitrogens are adjacent, the N5 nitrogen in the 1,5-isomer is located on the distal ring.

-

Function: It remains available to accept H-bonds from water networks or positively charged side chains (Lys, Arg) located at the solvent front or the "gatekeeper" region.

-

pKa Modulation: The basicity of N5 is slightly reduced by the distal electron-withdrawing effect of the bromine, making it a "softer" acceptor, less likely to incur desolvation penalties.

Vector C: Halogen Bonding (C3-Br)

The C3-Bromine is not chemically inert.[1] It possesses a

-

Interaction: C-Br

O=C (Protein Backbone).[1] -

Geometry: Strictly linear (160°–180°).[1]

-

Utility: This interaction can lock the ligand orientation, improving entropic favorability of binding.

Physicochemical Profile & Data

The following table summarizes the predicted and experimental properties relevant to H-bonding for the 3-bromo derivative compared to the unsubstituted core.

| Property | 1,5-Naphthyridin-2(1H)-one | 3-Bromo-1,5-naphthyridin-2(1H)-one | Impact of Br |

| MW | 146.15 | 225.04 | Lipophilicity increase |

| H-Bond Donors | 1 (N1-H) | 1 (N1-H) | Stronger (more acidic) |

| H-Bond Acceptors | 2 (C=O, N5) | 2 (C=O, N5) | N5 basicity reduced |

| cLogP | ~0.8 | ~1.6 | Improved membrane perm. |

| PSA (Ų) | ~45 | ~45 | No change (Br is hydrophobic) |

| pKa (N1-H) | ~11.5 | ~10.8 (Est.) | Enhanced donor capability |

Experimental Protocols

To validate the hydrogen bonding potential in your specific application, follow these self-validating protocols.

Protocol A: NMR Titration for Binding Constant ( ) Determination

Objective: Quantify the strength of the N1-H donor using a standard acceptor (e.g., DMSO-d6 or a model urea).

-

Preparation: Dissolve 3-Bromo-1,5-naphthyridin-2(1H)-one (Host) in a non-polar, non-competing solvent (e.g., CDCl₃). Note: Solubility may be limited; if so, use CD₂Cl₂.

-

Titration: Add increasing equivalents (0.5 to 10 eq) of the Guest acceptor (e.g., tetrabutylammonium acetate).

-

Observation: Monitor the chemical shift (

) of the N1-H proton (typically >10 ppm).[1] -

Analysis: A downfield shift indicates H-bond formation.[1] Plot

vs. concentration and fit to a 1:1 binding isotherm (Benesi-Hildebrand method).[1] -

Validation: The C3-H (aromatic proton adjacent to Br) should not shift significantly.[1] If it does, check for aggregation or

-stacking artifacts.

Protocol B: Single Crystal Growth (Halogen Bond Verification)

Objective: Obtain X-ray quality crystals to visualize the Br

-

Solvent System: Use a mixture of Methanol/Dichloromethane (1:1).[1]

-

Method: Slow evaporation at 4°C.

-

Setup: Place 10 mg of compound in a small vial covered with parafilm; poke 3 small holes.

-

Harvest: Crystals typically form as colorless needles within 48-72 hours.[1]

-

Check: Look for the centrosymmetric dimer

motif in the packing, which confirms the Lactam self-association.[1]

Biological Application: Kinase Hinge Binding

The following diagram illustrates how the 3-bromo scaffold integrates into a typical kinase ATP-binding pocket, utilizing its full H-bonding repertoire.

Figure 2: Theoretical binding mode of the scaffold within a kinase hinge region, highlighting the orthogonal Halogen Bond.

References

-

Brown, S. B., & Dewar, M. J. S. (1978). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry, 43(7), 1331–1337.

-

Litvinchuk, M. B., et al. (2012). Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts.[1][2] Chemistry - A European Journal.[1] (Relevant for C3-Br halogen bonding physics).

-

Yokoo, H., et al. (2021). Structures of 1,5-naphthyridin-2(1H)-one derivatives and fluorescent amino acid incorporation. Organic & Biomolecular Chemistry, 19, 8510-8516.

-

Méndez-Cuesta, C. A., et al. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6083. (Comparative scaffold analysis).

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 3-Bromo-1,5-naphthyridin-2(1H)-one as a Versatile Scaffold in Modern Drug Discovery

Introduction: The Privileged Status of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif, consisting of two fused pyridine rings, provides a rigid and planar framework with strategically positioned nitrogen atoms capable of forming crucial hydrogen bonds with biological targets. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities as antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] Specifically, the 1,5-naphthyridin-2(1H)-one core, featuring a lactam function, offers an additional site for interaction and chemical modification.

This guide focuses on a key intermediate: 3-Bromo-1,5-naphthyridin-2(1H)-one . The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. Its presence unlocks the potential for a vast array of structural diversification through modern cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of novel therapeutic agents.

The Strategic Advantage of the 3-Bromo Handle

The carbon-bromine bond at the 3-position is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse aryl, heteroaryl, and amino substituents, directly influencing the molecule's interaction with target proteins. The general strategy involves using the 3-bromo-1,5-naphthyridin-2(1H)-one as a central building block for library synthesis.

Caption: Simplified catalytic cycle for the Suzuki reaction.

Detailed Experimental Protocol:

-

Materials:

-

3-Bromo-1,5-naphthyridin-2(1H)-one (1.0 equiv)

-

Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos or XPhos (6 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), typically as a 2M aqueous solution

-

Solvent: Anhydrous 1,4-dioxane or a mixture of DME and water (e.g., 3:1)

-

-

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1,5-naphthyridin-2(1H)-one, the boronic acid derivative, the palladium catalyst, and ligand (if used).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solvent Addition: Using a syringe, add the degassed organic solvent, followed by the aqueous base solution. Degassing the solvents (by sparging with an inert gas for 20-30 minutes) is crucial to prevent catalyst deactivation. [6] 4. Reaction: Place the flask in a preheated oil bath at 90-110 °C. Stir the mixture vigorously for 4-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel. [7][8]

-

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 3-position. [9][10]This is critical for installing hydrogen bond donors or acceptors, or for introducing basic centers to improve solubility and target engagement.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki reaction but involves the formation of a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step, which is often rate-limiting. [10]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

-

Materials:

-

3-Bromo-1,5-naphthyridin-2(1H)-one (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium precursor: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

-

Bulky phosphine ligand: XPhos, RuPhos, or BrettPhos (4-12 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.2-2.0 equiv)

-

Solvent: Anhydrous and degassed toluene or 1,4-dioxane

-

-

Procedure:

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube with a magnetic stir bar. The use of a strong, non-nucleophilic base like NaOtBu is common, but it is air- and moisture-sensitive, necessitating an inert atmosphere.

-

Reagent Addition: Remove the tube from the glovebox. Add the 3-bromo-1,5-naphthyridin-2(1H)-one and seal the tube with a septum. Evacuate and backfill with inert gas three times.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.

-

Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the desired 3-amino-1,5-naphthyridin-2(1H)-one derivative. [10][11]

-

Caption: Experimental workflow for cross-coupling reactions.

Biological Applications and Target-Specific Data

Derivatives of the 1,5-naphthyridin-2(1H)-one scaffold have shown potent activity against a range of important biological targets. The ability to systematically modify the 3-position allows for fine-tuning of interactions to achieve high potency and selectivity.

Target Class: Bacterial Topoisomerases

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of broad-spectrum antibacterial agents. [12]The 1,5-naphthyridinone core serves as an effective left-hand motif for these inhibitors, which target DNA gyrase and topoisomerase IV. [12][13]

| Compound Class | Target | Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative | DNA Gyrase/Topo IV | S. aureus | 0.016 - 4 | [13] |

| Substituted 1,5-naphthyridine NBTIs | DNA Gyrase/Topo IV | Gram-positive/negative panel | Varies based on substitution | [12]|

Target Class: Protein Kinases

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,5-naphthyridine scaffold has proven to be an effective hinge-binding motif.

| Compound Class | Target Kinase | Disease Area | Activity (IC₅₀, nM) | Reference |

| Aminothiazole-1,5-naphthyridine | TGF-β Type I Receptor (ALK5) | Cancer, Fibrosis | 6 | [14][15] |

| Pyrazole-1,5-naphthyridine | TGF-β Type I Receptor (ALK5) | Cancer, Fibrosis | 4 | [14][15] |

| 2,8-disubstituted-1,5-naphthyridine | P. falciparum PI4K | Malaria | Potent (nM range) | [16] |

Target Class: DNA Topoisomerases (Anticancer)

Beyond antibacterial applications, 1,5-naphthyridine derivatives have also been developed as inhibitors of human topoisomerase I, an enzyme essential for DNA replication in cancer cells. [4][17][18]

| Compound Class | Target | Cell Line | Activity | Reference |

|---|---|---|---|---|

| Phenyl-1,5-naphthyridines | Topoisomerase I | COLO 205 (Human Colon Cancer) | Antiproliferative | [17][18] |

| Indeno-1,5-naphthyridines | Topoisomerase I | COLO 205 (Human Colon Cancer) | Antiproliferative | [17][18]|

Conclusion

3-Bromo-1,5-naphthyridin-2(1H)-one is a high-value scaffold for contemporary drug discovery. Its true power lies in the strategic placement of the bromine atom, which serves as a versatile anchor point for diversification through robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By providing a reliable framework for generating extensive compound libraries, this scaffold enables the systematic exploration of structure-activity relationships and the optimization of lead compounds against a wide spectrum of disease-relevant targets. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to exploit the full potential of this privileged chemical starting point.

References

-

Alonso, C., Fuertes, M., Martin-Encinas, E., Masdeu, C., Palacios, F., Rubiales, G., & Selas, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3942. [Link]

-

Singh, S. B., Miller, G. H., Fukuda, Y., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2425-2431. [Link]

-

Singh, S. B., Fukuda, Y., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128808. [Link]

-

Alonso, C., Fuertes, M., Martin-Encinas, E., Masdeu, C., Palacios, F., Rubiales, G., & Selas, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed, 25(14). [Link]

-

MDPI. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

-

Liu, J., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3056-3062. [Link]

-

N/A. Synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. Royal Society of Chemistry. [Link]

-

Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

-

Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]

-

Flannery, E. L., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14). [Link]

-

Sepúlveda-Crespo, D., et al. (2018). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 23(9), 2248. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

-

Al-Jaff, G. S., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Esteve-Subirana, A. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. TechnologyNetworks. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Karas, J., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 8(1), 17351. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

Application Note: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridin-2(1H)-one

Executive Summary

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR, and BET inhibitors). However, the installation of amine functionalities at the C3 position via Buchwald-Hartwig amination presents specific chemoselective challenges. The presence of the free lactam (NH) and the adjacent carbonyl creates a bidentate coordination site capable of poisoning palladium catalysts or facilitating competing

This guide provides two validated protocols:

-

The Robust Route (Protocol A): Utilizes

-protection to sterically and electronically isolate the coupling site, ensuring maximum reproducibility and yield. -

The Direct Route (Protocol B): A specialized, atom-economical method using advanced precatalysts and soluble bases for unprotected substrates.

Strategic Analysis: The "Lactam Problem"

Before initiating experimentation, researchers must understand the electronic environment of 3-bromo-1,5-naphthyridin-2(1H)-one .

Tautomerism and Catalyst Deactivation

The substrate exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. Under basic Buchwald conditions, the nitrogen is deprotonated (

-

The Risk: The resulting amidate anion is a potent ligand. It can displace phosphines from the Palladium(II) center, forming stable, non-reactive "Pd-sink" complexes.

-

The Solution:

-

Masking:

-protection (SEM, PMB, Me) eliminates the acidic proton and prevents amidate formation. -

Pseudo-protection: Using Lithium bases (LiHMDS) can form tight Li-N ion pairs that are less coordinating to Palladium than Na/K salts.

-

Electronic Bias

The 1,5-naphthyridine ring is electron-deficient.[1] The C3-position is

-

Implication: Oxidative addition is generally facile. The challenge lies in the transmetallation and reductive elimination steps, where electron-poor centers can hold the amine tightly. Electron-rich, bulky ligands (e.g., XPhos, BrettPhos) are required to drive the cycle forward.

Decision Matrix & Workflow

Use the following logic flow to select your protocol:

Caption: Decision tree for selecting the optimal amination strategy based on target structure and step-count tolerance.

Protocol A: The Robust Route (Protected)

Recommended for: Scale-up, precious amines, and initial SAR library generation. Concept: Protects the N1 position with a para-methoxybenzyl (PMB) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. This protocol uses XPhos , which is highly effective for electron-deficient heteroaryl halides [1].

Step 1: Protection (PMB-Cl)

-

Reagents: 3-Bromo-1,5-naphthyridin-2(1H)-one (1.0 equiv), PMB-Cl (1.2 equiv),

(2.0 equiv), DMF ( -

Conditions: 60 °C, 3 hours.

-

Workup: Precipitate with water, filter. (Yields typically >90%).

Step 2: Buchwald-Hartwig Amination

Materials:

-

Substrate:

-PMB-3-bromo-1,5-naphthyridin-2-one (1.0 equiv) -

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4-8 mol%) (Preferred over BINAP for this scaffold)

-

Base:

(2.0 equiv) - Crucial: Use anhydrous, granular. -

Solvent: 1,4-Dioxane (degassed, 0.1 M)

Procedure:

-

Inerting: Charge a reaction vial with the protected bromide,

, XPhos, and -

Addition: Add the amine and degassed 1,4-dioxane via syringe.

-

Activation: Heat the block to 100 °C . Stir vigorously (1000 rpm) to ensure suspension of the carbonate base.

-

Monitoring: Check LCMS at 2 hours. The reaction is usually complete within 4-6 hours.

-

Checkpoint: The solution should turn from dark purple/red (active Pd) to orange/brown upon completion. A black precipitate indicates catalyst decomposition ("Pd black").

-

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Step 3: Deprotection (PMB Removal)

-

Conditions: TFA (trifluoroacetic acid) at 60 °C for 2-4 hours, or CAN (Ceric Ammonium Nitrate) if acid sensitivity is an issue.

Protocol B: The Direct Route (Unprotected)

Recommended for: Rapid analoging, acid-sensitive amines, or when protection/deprotection is non-viable. Concept: Utilizes LiHMDS as a base.[2][3][4] The Lithium cation coordinates the lactam nitrogen, acting as a transient protecting group, while BrettPhos (or BrettPhos Pd G3/G4) prevents catalyst deactivation [2].

Materials:

-

Substrate: 3-Bromo-1,5-naphthyridin-2(1H)-one (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2-5 mol%) (Alternatively:

+ BrettPhos) -

Base: LiHMDS (2.5 equiv, 1.0 M in THF)[4]

-

Solvent: 1,4-Dioxane or THF.

Procedure:

-

Pre-complexation (If not using G3 precatalyst): If using

and ligand, stir them in solvent at 60 °C for 5 mins to generate the active -

Substrate Addition: Add the bromide and amine to the vial.

-

Base Addition: Add LiHMDS dropwise at room temperature. Note: The solution may change color due to deprotonation of the lactam.

-

Reaction: Heat to 80-90 °C for 4-12 hours.

-

Quench: Cool to RT and quench with saturated

(aq). Do not skip this step; it protonates the lactam to allow extraction. -

Workup: Extract with EtOAc/THF (the product may be poorly soluble in pure EtOAc).

Comparative Data & Ligand Selection

| Parameter | Protocol A (Protected) | Protocol B (Direct) |

| Ligand | XPhos (or RuPhos for 2° amines) | BrettPhos (or |

| Base | LiHMDS (Homogeneous) | |

| Solvent | Dioxane | THF or Dioxane |

| Temp | 100 °C | 65 - 90 °C |

| Yield | High (80-95%) | Moderate to Good (50-75%) |

| Risk | Low (Extra steps) | High (Catalyst poisoning) |

| Scope | Broad (tolerates most functional groups) | Narrower (Base sensitive groups like esters may hydrolyze) |

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical "Trap" where the unprotected lactam can arrest the cycle.

Caption: Catalytic cycle of the amination. Note the "Trap" pathway where the deprotonated lactam nitrogen can coordinate to Pd(II), halting the reaction unless bulky ligands (BrettPhos) and specific counter-cations (Li+) are used.

Troubleshooting Guide

-

Problem: Low Conversion (Starting Material remains).

-

Cause: Catalyst deactivation or incomplete oxidative addition.[4]

-

Fix: Switch to Protocol A (Protection). If already protected, increase catalyst loading to 5 mol% or switch to BrettPhos Pd G3 .

-

-

Problem: Dehalogenation (H-Ar product formed).

-

Problem: C-O Coupling instead of C-N.

-

Cause: If using primary alcohols/phenols in the molecule.

-

Fix: XPhos and BrettPhos are highly selective for amines. Ensure no exogenous water is present (which creates phenols).

-

References

-

Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry. (Describes the Buchwald coupling of the 1,8-naphthyridine analog using XPhos/PMB protection).

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). (Establishes the LiHMDS/BrettPhos protocol for unprotected amino-pyridine/lactam analogs).

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (Demonstrates Pd/XPhos/Cs2CO3 utility on fused steroid scaffolds).

-

Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. (General mechanistic grounding and ligand selection rules).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the C3 Position in 1,5-Naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents and functional materials. The ability to selectively functionalize this core at specific positions is paramount for tuning its physicochemical properties and biological activity. This guide provides a detailed overview of established and emerging methodologies for the targeted functionalization of the C3 position of the 1,5-naphthyridin-2(1H)-one ring system.

Introduction to the 1,5-Naphthyridin-2(1H)-one Core

The 1,5-naphthyridine ring system consists of two fused pyridine rings. The presence of the pyridone moiety in 1,5-naphthyridin-2(1H)-one significantly influences the reactivity of the scaffold. The electron-withdrawing nature of the pyridone ring, coupled with the inherent electronic properties of the pyridine rings, dictates the regioselectivity of various chemical transformations. The C3 position, being adjacent to the carbonyl group and part of an enamine-like system, presents a unique site for a range of functionalization reactions.

Strategic Approaches to C3 Functionalization

The introduction of diverse substituents at the C3 position of 1,5-naphthyridin-2(1H)-one can be achieved through several key synthetic strategies. These can be broadly categorized into:

-

Electrophilic Halogenation: Introduction of a halogen atom (Br, Cl) at the C3 position serves as a crucial first step, providing a versatile handle for subsequent cross-coupling reactions.

-

Formylation via Vilsmeier-Haack Reaction: The direct introduction of a formyl group at the C3 position opens avenues for further derivatization, such as reductive amination or oxidation to a carboxylic acid.

-

Palladium-Catalyzed Cross-Coupling Reactions: Utilizing a C3-halogenated precursor, a wide array of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced via well-established cross-coupling methodologies.

-

Direct C-H Functionalization: Emerging methods focus on the direct activation of the C3 C-H bond, offering a more atom-economical approach to functionalization.

This guide will delve into the practical aspects of these methodologies, providing detailed protocols and insights into the underlying chemical principles.

Section 1: C3-Halogenation of 1,5-Naphthyridin-2(1H)-one

Electrophilic halogenation is a fundamental transformation for activating the C3 position. The choice of halogenating agent and reaction conditions is critical to achieve high regioselectivity and yield.

Causality Behind Experimental Choices:

The C3 position of the 1,5-naphthyridin-2(1H)-one is susceptible to electrophilic attack due to the electron-donating character of the adjacent nitrogen atom within the pyridone ring. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred as they provide a source of electrophilic bromine and chlorine, respectively, under relatively mild conditions, minimizing side reactions. The choice of solvent can influence the reaction rate and selectivity; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed to ensure solubility of the substrate and reagents.

Experimental Protocol: C3-Bromination

Objective: To synthesize 3-bromo-1,5-naphthyridin-2(1H)-one.

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |

| 1,5-Naphthyridin-2(1H)-one | 146.14 | 1.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 1.1 |

| N,N-Dimethylformamide (DMF) | - | 5 mL | - |

Procedure:

-

To a solution of 1,5-naphthyridin-2(1H)-one (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (50 mL).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-1,5-naphthyridin-2(1H)-one.

Expected Outcome: A white to off-white solid. The yield will vary depending on the specific substrate and reaction scale but is generally in the range of 70-90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Caption: Workflow for C3-Bromination.

Section 2: C3-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[2][3][4]

Mechanistic Rationale:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich C3 position of the 1,5-naphthyridin-2(1H)-one then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired C3-formylated product. The reaction is generally regioselective for the most electron-rich position of the heterocyclic system.

Experimental Protocol: C3-Formylation

Objective: To synthesize 1,5-naphthyridin-2(1H)-one-3-carbaldehyde.

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |

| 1,5-Naphthyridin-2(1H)-one | 146.14 | 1.0 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 | 3.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 | 5.0 |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool DMF (5.0 mmol) to 0 °C in an ice bath.

-

Add POCl₃ (3.0 mmol) dropwise to the cooled DMF with stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add 1,5-naphthyridin-2(1H)-one (1.0 mmol) portion-wise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol).

Expected Outcome: A pale yellow solid. Yields can range from 60-80%.

Caption: Vilsmeier-Haack Reaction Workflow.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions at C3

The introduction of a halogen at the C3 position opens the door to a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[5][6][7] These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: C3-Arylation/Vinylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8]

Principle: This reaction involves the palladium-catalyzed coupling of a C3-halo-1,5-naphthyridin-2(1H)-one with a boronic acid or ester in the presence of a base. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-phenyl-1,5-naphthyridin-2(1H)-one.

Materials:

| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |

| 3-Bromo-1,5-naphthyridin-2(1H)-one | 225.04 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |

| Sodium carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |

| 1,4-Dioxane/Water (4:1) | - | 10 mL | - |

Procedure:

-

To a Schlenk flask, add 3-bromo-1,5-naphthyridin-2(1H)-one (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme.de [thieme.de]

Scalable Synthetic Routes for 3-Bromo-1,5-naphthyridin-2(1H)-one: An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 3-Bromo-1,5-naphthyridin-2(1H)-one in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1] The targeted introduction of a bromine atom at the C3-position of the 1,5-naphthyridin-2(1H)-one core yields 3-Bromo-1,5-naphthyridin-2(1H)-one, a key intermediate for the synthesis of more complex and potent drug candidates. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities and explore the chemical space around the naphthyridine core. This application note provides a comprehensive overview of scalable synthetic routes to this valuable building block, detailing the underlying chemical principles, offering step-by-step protocols, and presenting comparative data to aid researchers in selecting the most suitable method for their needs.

Strategic Approaches to the Synthesis of the 1,5-Naphthyridin-2(1H)-one Core

The construction of the 1,5-naphthyridin-2(1H)-one core is the foundational step in the synthesis of the target molecule. Two classical and scalable methods, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, have proven effective for this transformation, both utilizing readily available 3-aminopyridine derivatives as starting materials.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines and their nitrogenated analogs, including 1,5-naphthyridinones.[1][2] The reaction proceeds in two key stages:

-

Condensation: 3-Aminopyridine is reacted with a substituted malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, driven by a 6-electron electrocyclization mechanism, to form the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][2] Subsequent hydrolysis and decarboxylation yield the desired 1,5-naphthyridin-2(1H)-one.

Mechanism of the Gould-Jacobs Reaction:

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 1,5-naphthyridin-2(1H)-one.

Route 2: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides an alternative route to quinolones and related heterocyclic systems.[3] This method involves the condensation of an aniline (or in this case, 3-aminopyridine) with a β-ketoester. The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the amino group attacks the keto-carbonyl, leading to a Schiff base intermediate which upon cyclization yields the 4-hydroxyquinoline derivative (Conrad-Limpach). At higher temperatures, the amino group attacks the ester carbonyl, forming a β-keto anilide that cyclizes to the 2-hydroxyquinoline derivative (Knorr). For the synthesis of 1,5-naphthyridin-2(1H)-one, the Knorr variation is the desired pathway.

Comparative Analysis of Synthetic Routes for 1,5-Naphthyridin-2(1H)-one

| Feature | Gould-Jacobs Reaction | Conrad-Limpach-Knorr Synthesis |

| Starting Materials | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | 3-Aminopyridine, β-Ketoester (e.g., Ethyl acetoacetate) |

| Key Steps | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation | Condensation, Thermal Cyclization |

| Scalability | Well-established for large-scale synthesis.[4] | Scalable, but may require careful temperature control for regioselectivity.[3] |

| Advantages | High yields, good purity of the intermediate ester.[5] | Fewer steps if the desired product is the 2-one directly. |

| Disadvantages | Multiple steps including a high-temperature cyclization. | Potential for regioisomeric byproducts depending on conditions. |

Selective C3-Bromination: Introducing the Key Functional Group

The selective introduction of a bromine atom at the C3-position of the 1,5-naphthyridin-2(1H)-one core is a crucial step. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic aromatic substitution.[6]

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent, often preferred over elemental bromine due to its ease of handling and its ability to maintain a low concentration of bromine in the reaction mixture, which can help to minimize side reactions.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Electrophilic Bromination:

Caption: General mechanism of electrophilic bromination of 1,5-naphthyridin-2(1H)-one.

Detailed Experimental Protocols

The following protocols provide a scalable and reproducible method for the synthesis of 3-Bromo-1,5-naphthyridin-2(1H)-one.

Protocol 1: Synthesis of 1,5-Naphthyridin-2(1H)-one via Gould-Jacobs Reaction

Workflow Diagram:

Caption: Workflow for the bromination of 1,5-Naphthyridin-2(1H)-one.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1,5-naphthyridin-2(1H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-water. A precipitate will form.

-

Isolation: Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure 3-Bromo-1,5-naphthyridin-2(1H)-one.

Characterization Data for 3-Bromo-1,5-naphthyridin-2(1H)-one:

-

Appearance: Solid

-

Molecular Weight: 225.04 g/mol * ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (br s, 1H), 8.71 (dd, J=4.4, 1.6 Hz, 1H), 8.25 (s, 1H), 8.19 (dd, J=8.4, 1.6 Hz, 1H), 7.53 (dd, J=8.4, 4.4 Hz, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.8, 148.3, 142.7, 137.9, 134.8, 125.4, 118.9, 102.1.

Safety Considerations

-

3-Aminopyridine: Toxic and harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate (DEEM): Irritant. Avoid contact with skin and eyes.

-

Dowtherm A: High-boiling point liquid. Handle with care at elevated temperatures to avoid burns. Use in a well-ventilated area.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with care, avoiding contact with skin and eyes. Store away from combustible materials.

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate PPE.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.

Conclusion

This application note has detailed scalable and efficient synthetic routes for the preparation of 3-Bromo-1,5-naphthyridin-2(1H)-one, a key building block in drug discovery. The Gould-Jacobs reaction provides a reliable method for constructing the core 1,5-naphthyridin-2(1H)-one scaffold, which can then be selectively brominated at the C3-position using N-Bromosuccinimide. The provided protocols, along with the mechanistic insights and comparative data, offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis of novel and potent therapeutic agents.

References

-

Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. BenchChem.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

-

Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493. [Link]